molecular formula C21H24N2O2 B7534672 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine

Cat. No.: B7534672
M. Wt: 336.4 g/mol
InChI Key: QYFLTDDMHCBAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a dimethoxyphenyl group and an ethylamine chain. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core or the ethylamine chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the quinoline ring or the phenyl group using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine is unique due to its combination of a quinoline core with a dimethoxyphenyl-ethylamine chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-5-7-17-15(2)12-21(23-18(17)11-14)22-10-9-16-6-8-19(24-3)20(13-16)25-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFLTDDMHCBAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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